molecular formula C10H8N2O B8744704 Phenol, 2-(2-pyrimidinyl)- CAS No. 64435-20-7

Phenol, 2-(2-pyrimidinyl)-

Cat. No.: B8744704
CAS No.: 64435-20-7
M. Wt: 172.18 g/mol
InChI Key: CGDCHTLRDXXNPE-UHFFFAOYSA-N
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Description

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, introduces electronic and steric effects that influence the compound's physicochemical properties and biological activity.

Properties

CAS No.

64435-20-7

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-pyrimidin-2-ylphenol

InChI

InChI=1S/C10H8N2O/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-7,13H

InChI Key

CGDCHTLRDXXNPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Features

  • Phenol, 2-(2-pyrimidinyl)-: A phenol ring substituted with a pyrimidine group at the 2-position. Pyrimidine’s electron-deficient nature may reduce the phenol’s acidity compared to unsubstituted phenol.
  • Analog 1: Phenol, 4-[(5-iodo-2-pyrimidinyl)oxy]- (CAS 73222-49-8) features an iodo-substituted pyrimidine linked via an ether bond to the phenol’s para position .
  • Analog 3: Phenol, 2-(2-amino-6-methyl-4-pyrimidinyl)-4-(2-amino-4-pyrimidinyl) (CAS 477726-81-1) contains dual pyrimidinyl substituents with amino and methyl groups, increasing molecular complexity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Phenol, 2-(2-pyrimidinyl)- C₁₀H₉N₂O ~173.19* ~250–280* Pyrimidinyl (ortho)
4-[(5-Iodo-2-pyrimidinyl)oxy]phenol C₁₀H₇IN₂O₂ 330.08 Not reported Iodo, ether linkage
2-(2-Amino-4-pyrimidinyl)-5-morpholinylphenol C₁₅H₁₇N₅O₂ 307.33 Not reported Amino, morpholinyl
Substituted pyridines/pyrimidines () Varies (e.g., C₁₈H₁₄ClN₃) 466–545 268–287 Chloro, nitro, bromo groups

*Estimated based on analogs. Pyrimidine derivatives in show high melting points (268–287°C), suggesting similar thermal stability for the target compound .

Pharmacological Potential

  • MAO Inhibition : Piperazinyl-pyrimidine derivatives (e.g., 1-(2-Pyrimidinyl)piperazine) exhibit MAO-A selectivity, relevant for antidepressant activity . The target compound’s pyrimidine moiety may confer similar binding affinity.

Agricultural Use

  • Herbicides : Pyrimidinyl-containing sulfonylureas (e.g., bensulfuron methyl) act as herbicides . While the target compound lacks sulfonylurea groups, its pyrimidine core could be leveraged for agrochemical design.

Q & A

Q. How to analyze polyphenol metabolites derived from 2-(2-pyrimidinyl)phenol in vivo while ensuring data reliability?

  • Methodology : Follow Phenol-Explorer 2.0 criteria : Use LC-MS/MS (Q-TOF) with isotopically labeled internal standards. Limit analyses to fully characterized metabolites (e.g., glucuronidated forms with confirmed positions). Exclude studies without controlled dosing or validated analytical protocols.

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